3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of chlorine atoms at positions 3 and 6 of the pyrazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is the anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound interacts with its target, ALK, by inhibiting its activity . The compound’s 4-hydroxyphenyl group in the 6-position of the 1H-pyrazolo[3,4-b]pyridine structure is crucial for this interaction . A fluorine atom substitution could enhance the inhibitory activity .
Biochemical Pathways
ALK is involved in several signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, which are critical for cell growth and survival .
Result of Action
The inhibition of ALK by this compound can lead to the suppression of the downstream signaling pathways, resulting in decreased cell growth and survival . This makes the compound a potential therapeutic agent for diseases characterized by the dysregulation of ALK, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to cell cycle arrest, which is a critical mechanism in cancer therapy . Additionally, this compound has been observed to affect the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . This modulation of gene expression and signaling pathways underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor. For instance, its interaction with CDKs involves binding to the ATP-binding pocket, thereby blocking ATP access and inhibiting kinase activity . This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cell cycle regulation and apoptosis, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as inhibition of tumor growth and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in target tissues, thereby influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its interaction with nuclear proteins and influence gene expression . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . This intermediate undergoes further reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with different functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and aryl boronic acids to introduce aryl groups at specific positions.
Reductive Desulfurization: This reaction involves the reduction of sulfur-containing intermediates to obtain the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promising activity as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Antitubercular Agents: Some derivatives of pyrazolopyridines have demonstrated activity against Mycobacterium tuberculosis, making them potential candidates for antitubercular drugs.
Neuroprotective Agents: The compound has been explored for its potential neuroprotective effects due to its interaction with neurotrophic receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-1H-pyrazolo[3,4-b]pyridine
- 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of chlorine atoms at positions 3 and 6, which significantly influence its chemical reactivity and biological activity. The specific substitution pattern allows for targeted modifications and the development of derivatives with enhanced biological properties .
Properties
IUPAC Name |
3,6-dichloro-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZEFDEWHLHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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